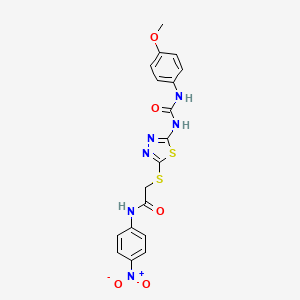

![molecular formula C18H23Cl2N3 B2813450 N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine CAS No. 1029989-47-6](/img/structure/B2813450.png)

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

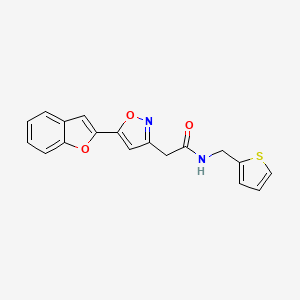

The compound “N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine” is a complex organic molecule that contains an imidazo[1,2-a]pyridine ring, which is a type of heterocyclic compound . The imidazo[1,2-a]pyridine ring is attached to an adamantanamine group via a methylene (-CH2-) bridge .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazo[1,2-a]pyridine ring and the adamantanamine group. Unfortunately, without more specific information or analytical data, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Typically, properties such as solubility, melting point, boiling point, and reactivity would be determined experimentally .Applications De Recherche Scientifique

Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines

This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. The reaction conditions are mild and metal-free, making it an efficient method for the synthesis of these compounds .

Fluorescent Probe for Monitoring pH Changes

The compound has been detected for monitoring pH value (3.0–7.0). It proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time. This makes it a valuable tool for real-time imaging of pH changes in yeast .

Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Scaffold

The compound is used in the regioselective functionalization of the underexplored fused N-heterocycle imidazo[1,2-a]pyrazine. This method provides access to polyfunctionalized imidazopyrazine heterocycles .

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its extensive biological and pharmacological activities. It has been used in the development of kinase inhibitors and AKT inhibitors .

Development of Fluorescent Probes

The compound is used in the development of fluorescent probes based on organic small molecules. These probes play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

Detection of Metal Ions

The compound has been used to detect Cu2+, Hg2+, and SO2 due to its excellent optical property .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-adamantyl-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3.ClH/c19-15-1-2-17-20-9-16(22(17)11-15)10-21-18-6-12-3-13(7-18)5-14(4-12)8-18;/h1-2,9,11-14,21H,3-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLAWLVGQUMFJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)[NH2+]CC4=CN=C5N4C=C(C=C5)Cl.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2813371.png)

![N-(2,3-dichlorophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2813373.png)

![2-chloro-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B2813374.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)

![(Z)-3-[2,5-Dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-2-(4-methylpiperidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2813388.png)